molecular formula C8H16O2 B1590616 4-(2-Hydroxyethyl)cyclohexanol CAS No. 74058-21-2

4-(2-Hydroxyethyl)cyclohexanol

Cat. No. B1590616
CAS RN: 74058-21-2
M. Wt: 144.21 g/mol
InChI Key: SZIBVWWQOOVXHS-UHFFFAOYSA-N
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Description

“4-(2-Hydroxyethyl)cyclohexanol” is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is a liquid at 20 degrees Celsius . It is also known by other names such as “2-(4-Hydroxycyclohexyl)ethanol” and "4-Hydroxycyclohexaneethanol" .


Synthesis Analysis

The synthesis of “4-(2-Hydroxyethyl)cyclohexanol” involves a two-stage process . In the first stage, it reacts with acetic acid at 18 - 21 degrees Celsius for approximately 0.583333 hours. In the second stage, it reacts with sodium hypochlorite in water for 0.75 hours .


Molecular Structure Analysis

The molecular structure of “4-(2-Hydroxyethyl)cyclohexanol” consists of a cyclohexanol ring with a hydroxyethyl group attached . The compound exists as a cis- and trans- mixture .


Physical And Chemical Properties Analysis

“4-(2-Hydroxyethyl)cyclohexanol” is a colorless to almost colorless clear liquid . It has a boiling point of 175 degrees Celsius at 20 mmHg . The specific gravity at 20/20 degrees Celsius is 1.05, and the refractive index is 1.49 .

Scientific Research Applications

Catalytic Activity in Elimination Reactions

Research has shown that hydronium ions in zeolite H-ZSM5 catalyze the elimination of water from cyclohexanol derivatives, including 4-(2-Hydroxyethyl)cyclohexanol. These reactions demonstrate significant catalytic activity and pathway variations influenced by steric effects, critical for understanding reaction mechanisms in industrial processes (Hintermeier et al., 2017).

Role in Hydrogenation of Phenol Derivatives

Studies have identified the significant role of cyclohexanol derivatives in the selective hydrogenation of phenol to produce important intermediates like cyclohexanone and cyclohexanol. These processes are crucial in the manufacture of polymers and other chemical products (Wang et al., 2011), (Jie et al., 2017).

Application in Lignin-Derived Phenol Hydrodeoxygenation

Recent advancements in the hydrodeoxygenation of lignin-derived phenols to produce alkyl cyclohexanols, including 4-(2-Hydroxyethyl)cyclohexanol, have been reported. These compounds are valuable as chemical intermediates in the production of polymers, spices, and medicines (Xu et al., 2016), (Liu et al., 2017).

Synthesis of Commercial Compounds

A study detailed the synthesis of 2-(4-tert-butyl-phenoxy) cyclohexanol, showcasing the potential of 4-(2-Hydroxyethyl)cyclohexanol derivatives in the production of commercial compounds like acaricides (Cheng-xiang, 2010).

Influence on Copolymer Porous Structure

Research on suspension copolymerization of 2-hydroxyethyl methacrylate with ethylene dimethacrylate has highlighted the role of cyclohexanol as an inert diluent affecting the porosity of poly(2-hydroxyethyl methacrylate) beads. This is pivotal in materials science for controlling the properties of polymers (Horák et al., 1996).

Involvement in Chlorination Reactions

A study on the chlorination of alcohols using high oxidation state metal chlorides, including cyclohexanol, has provided insights into the synthesis of chlorinated compounds, important for various chemical applications (Coe & Jones, 1992).

Synthesis of Liquid Crystal Intermediates

Research has been conducted on the synthesis of liquid crystal intermediates like 4-(2,3-difluorine-4-n-alkoxy) phenyl cyclohexanol, demonstrating the utility of cyclohexanol derivatives in advanced materials science (Xing, 2010).

Future Directions

“4-(2-Hydroxyethyl)cyclohexanol” is a versatile compound widely used in the biomedical industry. It serves as a valuable intermediate in the synthesis of various drugs, such as analgesics, anti-inflammatories, and antivirals . It is anticipated that this compound will continue to be of interest in the development of new drugs and other chemical products .

properties

IUPAC Name

4-(2-hydroxyethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIBVWWQOOVXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548389
Record name 4-(2-Hydroxyethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)cyclohexanol

CAS RN

74058-21-2
Record name 4-(2-Hydroxyethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Hydroxyethyl)cyclohexanone (2.00 g, 0.0141 mol) was dissolved in ether (30.00 mL) and was cooled at 0° C. To the reaction was added 1.0 M lithium tetrahydroaluminate in ether (14.1 mL) and the resulting mixture was stirred at 0° C. for 2 hours and at 25° C. for 16 hours. To the reaction was added THF (20.00 mL) and this mixture was cooled at 0° C. and then water (0.40 mL, 0.022 mol) was added, followed by 1.00 M sodium hydroxide (0.40 mL). To the reaction was then added ether (100.00 mL) and the resulting mixture was stirred for 10 minutes, then was filtered and the filtrate was concentrated using a rotary evaporator to provide the crude product. The crude product was used in the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 1 L reactor are successively introduced: 50 g (362 mmol) of 4-(2-hydroxyethyl)phenol, 5 g (13.6 mmol) of sodium tetraborate decahydrate, 500 mL of isopropanol, 5 g of palladium (10% on charcoal washed with isopropanol). The vessel is closed, purged three times with nitrogen and three times with hydrogen. The mixture is stirred for 22 hours under 10 bar pressure of hydrogen at 80° C., cooled back to room temperature, filtered over a celite pad and rinsed with isopropanol. Filtrate is concentrated under reduced pressure, toluene (100 mL) is added and evaporated under reduced pressure. This last procedure being repetited to remove trace amount of isopropanol and gives 52 g (99% yield) of 4-(2-hydroxyethyl)cyclohexanol as a clear viscous oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 2
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 3
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 4
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 5
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 6
4-(2-Hydroxyethyl)cyclohexanol

Citations

For This Compound
1
Citations
Á Molnár, M Bartók - Reaction Kinetics and Catalysis Letters, 1975 - Springer
A study was made of the transformations of cis- and trans-2-hydroxymethyl-cyclohexanol, 2-(α-hydroxyethyl) cyclohexanol and 2-(α-hydroxybutyl) cyclohexanol on Cu/Al and Pt/C …
Number of citations: 7 link.springer.com

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